S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate” is a highly complex organic molecule. It features multiple functional groups, including amino, hydroxyl, phosphonooxy, and thioate groups, making it a molecule of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. The process might include:
Formation of the nucleoside: This step involves the synthesis of the nucleoside component, which includes the 6-aminopurin-9-yl group.
Peptide Bond Formation: The formation of the amide bonds in the molecule would involve coupling reactions, possibly using reagents like carbodiimides or other peptide coupling agents.
Thioester Formation: The final step would involve the formation of the thioester bond, likely using thiol reagents and appropriate activating agents.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve:
Automated Synthesis: Using automated synthesizers to perform repetitive steps like peptide bond formation.
Purification Techniques: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form amines.
Substitution: The phosphonooxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of amino groups would yield amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biochemical pathways.
Medicine: As a potential therapeutic agent or drug delivery system.
Industry: In the synthesis of specialized materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with DNA/RNA: Modulating genetic expression or replication.
Cell Signaling Pathways: Affecting cellular communication and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Nucleoside Analogues: Compounds like zidovudine or lamivudine.
Peptide Nucleic Acids: Synthetic polymers that mimic DNA or RNA.
Thioesters: Compounds like acetyl-CoA or succinyl-CoA.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C41H74N7O17P3S |
---|---|
Molecular Weight |
1062.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate |
InChI |
InChI=1S/C41H74N7O17P3S/c1-26(2)11-8-12-27(3)13-9-14-28(4)15-10-16-29(5)21-32(50)69-20-19-43-31(49)17-18-44-39(53)36(52)41(6,7)23-62-68(59,60)65-67(57,58)61-22-30-35(64-66(54,55)56)34(51)40(63-30)48-25-47-33-37(42)45-24-46-38(33)48/h24-30,34-36,40,51-52H,8-23H2,1-7H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t27?,28?,29?,30-,34+,35?,36+,40-/m1/s1 |
InChI Key |
NRJQGHHZMSOUEN-HEBCBFHJSA-N |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.